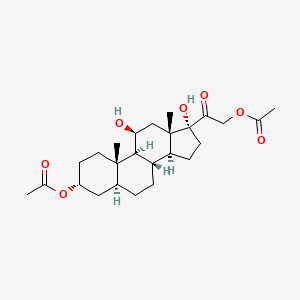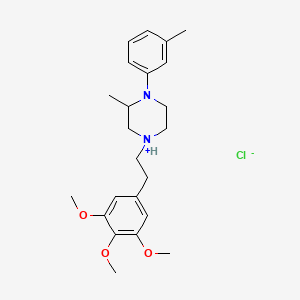
O-Methyl O,O-bis(3-methyl-4-nitrophenyl) phosphorothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
THIOPHOSPHORIC ACID O-METHYL ESTER O’,O’'-BIS-(3-METHYL-4-NITRO-PHENYL) ESTER is a chemical compound with the molecular formula C15H15N2O7PS and a molecular weight of 398.334 g/mol . This compound is known for its unique structure, which includes a thiophosphoric acid core with methyl and nitrophenyl ester groups. It is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
The synthesis of THIOPHOSPHORIC ACID O-METHYL ESTER O’,O’'-BIS-(3-METHYL-4-NITRO-PHENYL) ESTER involves several steps. One common method includes the reaction of thiophosphoric acid with methyl alcohol and 3-methyl-4-nitrophenol under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis.
Analyse Des Réactions Chimiques
THIOPHOSPHORIC ACID O-METHYL ESTER O’,O’'-BIS-(3-METHYL-4-NITRO-PHENYL) ESTER undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the nitro groups, potentially converting them to amino groups.
Substitution: The ester groups can participate in substitution reactions, where other functional groups replace the existing ones.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
THIOPHOSPHORIC ACID O-METHYL ESTER O’,O’'-BIS-(3-METHYL-4-NITRO-PHENYL) ESTER is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Researchers study its effects on biological systems, including its potential as an enzyme inhibitor.
Medicine: It is investigated for its potential therapeutic properties, particularly in targeting specific molecular pathways.
Mécanisme D'action
The mechanism by which THIOPHOSPHORIC ACID O-METHYL ESTER O’,O’'-BIS-(3-METHYL-4-NITRO-PHENYL) ESTER exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modifying the activity of these targets. The pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
THIOPHOSPHORIC ACID O-METHYL ESTER O’,O’'-BIS-(3-METHYL-4-NITRO-PHENYL) ESTER can be compared with other thiophosphoric acid esters, such as:
- THIOPHOSPHORIC ACID O,O-DI-SEC-BUTYL ESTER POTASSIUM SALT
- O,O-Diethyl thiophosphate potassium salt
- DITHIOPHOSPHORIC ACID O,O-DIMETHYL ESTER, SODIUM SALT
These compounds share similar core structures but differ in their ester groups and substituents, leading to variations in their chemical properties and applications
Propriétés
Numéro CAS |
4901-42-2 |
|---|---|
Formule moléculaire |
C15H15N2O7PS |
Poids moléculaire |
398.3 g/mol |
Nom IUPAC |
methoxy-bis(3-methyl-4-nitrophenoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C15H15N2O7PS/c1-10-8-12(4-6-14(10)16(18)19)23-25(26,22-3)24-13-5-7-15(17(20)21)11(2)9-13/h4-9H,1-3H3 |
Clé InChI |
QAZKYCDDQSMQFA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OP(=S)(OC)OC2=CC(=C(C=C2)[N+](=O)[O-])C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3,5-Dimethylpiperidin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11999338.png)
![2,5-Bis(trichloromethyl)hexahydrofuro[3,2-b]furan-3a,6a-diol](/img/structure/B11999348.png)




![Ethyl 4-{(3,3-diethoxy-2-hydroxypropyl)[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B11999373.png)



![N'-[(E)-(5-Bromo-2-thienyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11999399.png)



